molecular formula C12H23N5O B14919227 1'-Carbamimidoyl-1,4'-bipiperidine-4'-carboxamide

1'-Carbamimidoyl-1,4'-bipiperidine-4'-carboxamide

Cat. No.: B14919227
M. Wt: 253.34 g/mol
InChI Key: UKMQXMNUGDHYMX-UHFFFAOYSA-N
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Description

1’-Carbamimidoyl-1,4’-bipiperidine-4’-carboxamide is a chemical compound with the molecular formula C11H21N3O. It is known for its unique structure, which includes a bipiperidine backbone.

Preparation Methods

The synthesis of 1’-Carbamimidoyl-1,4’-bipiperidine-4’-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the Bipiperidine Backbone: This step involves the cyclization of appropriate precursors to form the bipiperidine structure.

    Introduction of the Carbamimidoyl Group: This is achieved through the reaction of the bipiperidine intermediate with suitable reagents to introduce the carbamimidoyl group.

    Carboxamide Formation:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

1’-Carbamimidoyl-1,4’-bipiperidine-4’-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

1’-Carbamimidoyl-1,4’-bipiperidine-4’-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-Carbamimidoyl-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1’-Carbamimidoyl-1,4’-bipiperidine-4’-carboxamide can be compared with other similar compounds, such as pipamperone. Pipamperone is a member of the bipiperidine class and is known for its antipsychotic properties.

Similar compounds include:

Properties

Molecular Formula

C12H23N5O

Molecular Weight

253.34 g/mol

IUPAC Name

1-carbamimidoyl-4-piperidin-1-ylpiperidine-4-carboxamide

InChI

InChI=1S/C12H23N5O/c13-10(18)12(17-6-2-1-3-7-17)4-8-16(9-5-12)11(14)15/h1-9H2,(H2,13,18)(H3,14,15)

InChI Key

UKMQXMNUGDHYMX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C(=N)N)C(=O)N

Origin of Product

United States

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